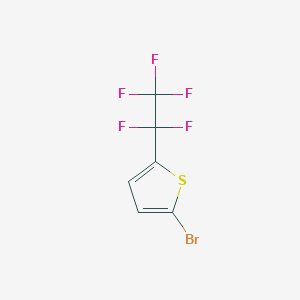

2-Bromo-5-pentafluoroethyl-thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(1,1,2,2,2-pentafluoroethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF5S/c7-4-2-1-3(13-4)5(8,9)6(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKZWYQZACZSJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 2 Bromo 5 Pentafluoroethyl Thiophene

Nucleophilic Substitution Reactions at the Bromine Atom and Thiophene (B33073) Ring

Nucleophilic substitution on a thiophene ring occurs more readily than on corresponding benzene (B151609) compounds; thiophenes can be over 1000 times more reactive. uoanbar.edu.iqedurev.in This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate species (a Meisenheimer-like complex) formed during the reaction. The presence of a strong electron-withdrawing group, such as the pentafluoroethyl group at the 5-position, is expected to further activate the thiophene ring towards nucleophilic attack, particularly at the bromine-bearing C2 position.

The general mechanism for nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate. The electron-withdrawing pentafluoroethyl group aids in delocalizing the negative charge of this intermediate, thereby lowering the activation energy of the reaction. The final step is the departure of the bromide ion to yield the substituted product.

Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. edurev.in Copper-mediated nucleophilic substitutions are also of significant synthetic utility for halothiophenes, allowing for transformations that might otherwise be difficult. uoanbar.edu.iq

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

Thiophene and its derivatives are known to undergo electrophilic aromatic substitution reactions more readily than benzene due to the electron-donating nature of the sulfur atom, which stabilizes the cationic intermediate (sigma complex). numberanalytics.com Electrophilic attack typically shows a strong preference for the C2 (α) position. onlineorganicchemistrytutor.com

However, in 2-Bromo-5-pentafluoroethyl-thiophene, both α-positions are substituted. The remaining C3 and C4 positions are available for substitution. The reactivity of the ring is significantly influenced by the existing substituents. The pentafluoroethyl group is a powerful electron-withdrawing group, which strongly deactivates the ring towards electrophilic attack. The bromine atom is also deactivating but to a lesser extent. Therefore, electrophilic aromatic substitution on this compound is expected to be difficult and require harsh reaction conditions.

If a reaction were to occur, the position of the attack (regioselectivity) would be determined by the directing effects of the two substituents. The bromine atom typically directs incoming electrophiles to adjacent positions, while the deactivating pentafluoroethyl group directs meta to its position. Predicting the outcome between the C3 and C4 positions would require consideration of the combined electronic and steric effects.

Key electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. numberanalytics.commasterorganicchemistry.com For instance, nitration of thiophene typically yields 2-nitrothiophene (B1581588) as the major product. numberanalytics.com

Reaction Mechanisms of Cross-Coupling Processes Involving this compound

The carbon-bromine bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The most common of these is the Suzuki-Miyaura reaction, which couples the bromothiophene with an organoboron compound, such as a boronic acid. nih.govresearchgate.net

The generally accepted mechanism for these cross-coupling reactions proceeds through a catalytic cycle involving a palladium(0) complex. nih.govresearchgate.net

Oxidative Addition : The cycle begins with the oxidative addition of the coordinatively unsaturated palladium(0) catalyst to the carbon-bromine bond of the thiophene. This is often the rate-determining step and results in a palladium(II) intermediate. nih.govresearchgate.net

Transmetalation : The organometallic nucleophile (e.g., from the boronic acid in a Suzuki reaction) transfers its organic group to the palladium(II) complex, displacing the halide. This step typically requires the presence of a base. nih.govresearchgate.net

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium complex, forming the new C-C bond in the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.govresearchgate.net

The Suzuki-Miyaura reaction is valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net The table below shows examples of Suzuki cross-coupling reactions with a similar substrate, 2-bromo-5-(bromomethyl)thiophene, demonstrating the regioselective coupling at the aryl bromide position. nih.gov

| Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|

| 3-chloro-4-fluoro phenyl boronic acid | 2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | 62 |

| 4-methoxy phenyl boronic acid | 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |

| 4-fluoro phenyl boronic acid | 2-(bromomethyl)-5-(4-fluorophenyl)thiophene | 69 |

| 4-methyl phenyl boronic acid | 2-(bromomethyl)-5-(p-tolyl)thiophene | 71 |

| 4-formyl phenyl boronic acid | 4-(5-(bromomethyl)thiophen-2-yl)benzaldehyde | 58 |

Oxidative and Reductive Transformations of the Thiophene Core in this compound Derivatives

The thiophene ring can undergo both oxidative and reductive transformations, though these reactions may be influenced by the robust pentafluoroethyl substituent.

Oxidation : The sulfur atom in the thiophene ring can be oxidized to form thiophene 1-oxides (sulfoxides) and subsequently thiophene 1,1-dioxides (sulfones). researchgate.net These oxidations are typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). Thiophene 1-oxides are generally unstable and can act as dienes in Diels-Alder reactions. The corresponding 1,1-dioxides are more stable and also find use as reactive intermediates in cycloaddition reactions. researchgate.net

Reduction : The thiophene ring is aromatic and thus relatively resistant to reduction. However, catalytic hydrogenation under forcing conditions can lead to the complete reduction of the ring to form the corresponding tetrahydrothiophene (B86538) derivative. Partial reduction is more difficult to achieve selectively. The stability of the C-F bonds in the pentafluoroethyl group would likely be maintained under typical catalytic hydrogenation conditions used for the thiophene ring.

Stereochemical Aspects and Regioselectivity in Reactions of this compound

Regioselectivity refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.com In the context of this compound, regioselectivity is a key consideration:

Cross-Coupling Reactions : As discussed, reactions like the Suzuki coupling are highly regioselective, occurring exclusively at the C-Br bond rather than at any C-H or C-F bonds. researchgate.net

Nucleophilic Aromatic Substitution : The SNAr reaction is regioselective for the position bearing the best leaving group (bromine) and activated by the electron-withdrawing group.

Electrophilic Aromatic Substitution : This reaction would be regioselective for one of the two available C-H bonds (at C3 or C4), governed by the directing effects of the existing substituents.

Stereochemistry deals with the three-dimensional arrangement of atoms in molecules.

Stereoselectivity : A reaction is stereoselective if it preferentially forms one stereoisomer over another. masterorganicchemistry.com For reactions involving this compound, this would become relevant if a reaction introduces a new chiral center. For example, if a substituent added via a coupling reaction contained a stereocenter, or if a reaction on a side chain created one.

Stereospecificity : A reaction is stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org This is less relevant for the core aromatic reactions of the thiophene ring itself, as it is planar and achiral, but can be a factor in certain addition or elimination reactions on side chains that might be introduced.

Applications of 2 Bromo 5 Pentafluoroethyl Thiophene in Advanced Functional Materials

Precursors for Organic Semiconductors

The primary application of 2-Bromo-5-pentafluoroethyl-thiophene is as a monomer for the synthesis of organic semiconductors. Its unique structure, combining a thiophene (B33073) ring with a potent electron-withdrawing pentafluoroethyl group, makes it an ideal precursor for materials tailored for advanced electronic applications.

Organic semiconductors are broadly classified into p-type (hole-transporting) and n-type (electron-transporting). While p-type materials based on standard thiophenes are common, the development of stable and efficient n-type materials has been a significant challenge. The introduction of strong electron-withdrawing groups is the most effective strategy to create n-type organic semiconductors.

Research has systematically demonstrated that functionalizing thiophene oligomers with terminal perfluoroalkyl chains reliably converts them from p-type to n-type semiconductors. nih.govfigshare.comacs.org The pentafluoroethyl group in this compound serves this purpose, effectively lowering the LUMO energy level to facilitate the injection and transport of electrons. Polymers and oligomers synthesized from this monomer are thus expected to exhibit n-type behavior, which is essential for the fabrication of complementary circuits and improving the efficiency of devices like organic solar cells and light-emitting diodes. nih.govresearchgate.net

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, including flexible displays and sensors. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor used. While many thiophene-based polymers are p-type, materials derived from this compound are engineered to function as the active channel in n-type OFETs.

Although specific performance data for polymers derived directly from this compound is not extensively documented in dedicated studies, the performance of analogous materials provides a strong benchmark. For instance, an oligothiophene (quaterthiophene) end-capped with perfluorohexyl chains has demonstrated excellent n-type characteristics with electron mobilities as high as 0.22 cm²/(V·s) and high on/off current ratios. nih.govfigshare.com This indicates that semiconductors built from the 5-pentafluoroethyl-thiophene unit are promising candidates for high-performance n-channel transistors.

Table 1: Representative Performance of n-Type OFETs Based on Perfluoroalkyl-Substituted Oligothiophenes Data based on analogous materials to illustrate expected performance.

| Semiconductor Core | Substituent | Electron Mobility (μe) | On/Off Ratio (Ion/Ioff) |

| Quaterthiophene | α,ω-diperfluorohexyl | 0.22 cm²/(V·s) | > 10⁶ |

| Sexithiophene | α,ω-diperfluorohexyl | 0.08 cm²/(V·s) | > 10⁵ |

Building Blocks for Conjugated Polymers and Oligomers

The bromine atom on the this compound molecule is a versatile chemical handle for synthesizing long-chain conjugated polymers and precisely defined oligomers. This allows for the creation of materials with tailored electronic and physical properties.

This compound can be polymerized through various established metal-catalyzed cross-coupling reactions, such as Kumada, Stille, and Suzuki polymerizations. nih.gov These methods allow for the controlled synthesis of regioregular polymers, where the monomer units are linked in a consistent head-to-tail fashion. This regularity is crucial for achieving high charge carrier mobility, as it promotes planarization of the polymer backbone and facilitates efficient π-π stacking in the solid state. The resulting poly(5-pentafluoroethyl-thiophene) would be a conjugated polymer with strong electron-deficient characteristics, making it a candidate for applications requiring n-type conductivity. nih.gov

Efficient Organic Light-Emitting Diodes (OLEDs) require a balanced injection and transport of holes and electrons to the emissive layer to achieve high quantum efficiency. bohrium.comresearchgate.net Many light-emitting polymers are inherently better at transporting holes. Therefore, dedicated electron-transporting materials (ETMs) are often incorporated into the OLED device stack as a separate layer (ETL). semanticscholar.orgacs.org

Components for Dye-Sensitized Solar Cells (DSSCs)

In Dye-Sensitized Solar Cells (DSSCs), a photosensitive dye absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The efficiency of this process depends on the alignment of the dye's molecular orbitals with the semiconductor's energy levels. mdpi.com

Utilization in Liquid Crystal Synthesis and Display Technologies

Thiophene-based molecules are of significant interest in the field of liquid crystals due to their rigid structure, chemical stability, and electronic properties. The incorporation of a thiophene core into mesogenic (liquid crystal-forming) molecules can lead to materials with desirable properties for display technologies. The specific substitution pattern of this compound offers distinct advantages in the design of novel liquid crystalline materials.

The presence of the pentafluoroethyl (-C2F5) group is particularly noteworthy. Fluorinated substituents are known to have a profound impact on the mesomorphic behavior of liquid crystals. The strong electronegativity of fluorine atoms in the -C2F5 group can introduce significant dipole moments into the molecule. This can enhance the dielectric anisotropy, a key parameter in the performance of liquid crystal displays (LCDs). A high dielectric anisotropy allows for lower operating voltages, which is a critical factor in developing energy-efficient displays.

Furthermore, the bulky and rigid nature of the pentafluoroethyl group can influence the molecular packing and intermolecular interactions, which are crucial for the formation and stability of various liquid crystalline phases (e.g., nematic, smectic). Research on other fluorinated thiophene derivatives has shown that such substitutions can modulate the clearing point (the temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid) and the viscosity of the liquid crystal, both of which are important for practical applications in displays.

Table 1: Potential Effects of Incorporating this compound into Liquid Crystal Molecules

| Molecular Feature | Influence on Liquid Crystal Properties |

|---|---|

| Thiophene Core | Provides rigidity and linearity, essential for mesophase formation. |

| Pentafluoroethyl Group | Increases dielectric anisotropy, potentially lowering operating voltages. |

| Modifies clearing point and viscosity. | |

| Influences molecular packing and phase stability. |

| Bromo Substituent | Acts as a reactive site for further chemical modification and incorporation into larger molecules. |

While direct and extensive research specifically detailing the use of this compound in commercial liquid crystal displays is not widely published in open literature, the principles derived from studies on analogous fluorinated and thiophene-based liquid crystals strongly suggest its potential in developing next-generation display materials with enhanced performance characteristics.

Exploration in Energy Storage Systems (e.g., Redox Polymers for Batteries)

The field of energy storage is actively seeking new materials to improve the performance of batteries and other energy storage devices. Thiophene-based conjugated polymers have emerged as a promising class of materials for use as electrodes in rechargeable batteries. numberanalytics.com These polymers can undergo reversible oxidation and reduction (redox) processes, allowing them to store and release charge. The properties of these polythiophenes can be tuned by modifying the substituents on the thiophene ring.

The polymerization of this compound, typically through dehalogenative coupling methods, would lead to a poly(5-pentafluoroethyl-thiophene). The introduction of the electron-withdrawing pentafluoroethyl group along the polymer backbone is expected to have a significant impact on its electrochemical properties. Specifically, the -C2F5 group would lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer.

The chemical stability of the C-F bond also imparts enhanced stability to the resulting polymer, which is crucial for achieving a long cycle life in a battery. Fluorinated polymers often exhibit greater resistance to degradation during the repeated charging and discharging cycles.

Table 2: Predicted Electrochemical Properties of Poly(5-pentafluoroethyl-thiophene) for Battery Applications

| Property | Effect of Pentafluoroethyl Substitution | Implication for Battery Performance |

|---|---|---|

| Redox Potential | Increased p-doping potential | Higher cell voltage, increased energy density |

| Electrochemical Stability | Enhanced stability of the polymer backbone | Improved cycle life and durability |

| Electronic Properties | Lowered HOMO/LUMO energy levels | Tunable for use as either cathode or anode material |

Research into various substituted polythiophenes has demonstrated the viability of this approach for creating high-performance battery materials. rsc.org While specific data on polymers derived from this compound is limited, the known effects of fluoroalkylation on conjugated polymers provide a strong rationale for its exploration in the development of advanced energy storage systems. dntb.gov.ua

Role as a Fluoroalkylating Reagent in Synthetic Chemistry

In synthetic chemistry, a fluoroalkylating reagent is a compound that can introduce a fluoroalkyl group onto another molecule. While compounds containing a pentafluoroethyl group can, in principle, serve this purpose, the primary role of this compound in synthesis is more accurately described as a building block for introducing a pentafluoroethyl-substituted thiophene moiety.

The reactivity of this compound is dominated by the bromine atom at the 2-position of the thiophene ring. This bromo-substituent is a versatile functional group that readily participates in a variety of carbon-carbon bond-forming reactions. As mentioned previously, Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions are commonly employed to react bromo-aromatic compounds with other organic molecules. researchgate.netnih.gov

Therefore, in a typical synthetic application, the thiophene ring with its attached pentafluoroethyl group is transferred as a single unit to a target molecule. The pentafluoroethyl group itself is generally stable and does not act as a leaving group to fluoroalkylate another substrate. Instead, its strong electron-withdrawing nature influences the reactivity of the thiophene ring and the properties of the final product.

For instance, in the synthesis of organic electronic materials or pharmaceuticals, a researcher might use this compound to introduce the 5-pentafluoroethyl-thien-2-yl group. This is done to impart specific electronic properties, enhance metabolic stability, or increase the lipophilicity of the target molecule. The pentafluoroethyl group's influence is therefore indirect, modifying the characteristics of the larger molecule into which it is incorporated.

Table 3: Primary Synthetic Utility of this compound

| Reaction Type | Role of this compound | Resulting Transformation |

|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki, Stille) | Electrophilic partner (source of the aryl halide) | Introduction of the 5-pentafluoroethyl-thien-2-yl moiety |

| Metal-Halogen Exchange | Precursor to a nucleophilic thienyl reagent | Formation of a 5-pentafluoroethyl-thien-2-yl organometallic species for further reaction |

Computational and Theoretical Investigations of 2 Bromo 5 Pentafluoroethyl Thiophene Systems

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. DFT studies on substituted thiophenes reveal a significant redistribution of electron density upon the introduction of electron-withdrawing groups like bromine and pentafluoroethyl.

In 2-Bromo-5-pentafluoroethyl-thiophene, the thiophene (B33073) ring acts as a π-electron-rich system. However, the presence of the bromo and pentafluoroethyl substituents dramatically alters this characteristic. Both groups are strongly electron-withdrawing, pulling electron density away from the thiophene ring. DFT calculations, such as those performed at the B3LYP/6-31G* level of theory, can quantify this effect by mapping the molecular electrostatic potential (MEP). semanticscholar.orgnih.gov The MEP for this molecule would be expected to show regions of high positive potential on the thiophene ring, particularly near the carbon atoms bonded to the substituents, indicating a degree of electron deficiency.

The calculated charge distribution would further confirm the electron-withdrawing nature of the substituents. The Mulliken charge analysis, a common output of DFT calculations, would likely show partial positive charges on the thiophene ring atoms and partial negative charges on the bromine and fluorine atoms. nih.gov This intramolecular charge transfer is a key determinant of the molecule's reactivity and its interactions with other molecules.

Quantum Chemical Calculations of Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption properties and kinetic stability. mdpi.com

For this compound, quantum chemical calculations would predict a significant lowering of both the HOMO and LUMO energy levels compared to unsubstituted thiophene. The electron-withdrawing bromo and pentafluoroethyl groups stabilize both orbitals. The HOMO, which is typically delocalized over the π-system of the thiophene ring, would be lowered in energy due to the inductive and mesomeric effects of the substituents. Similarly, the LUMO, which represents the ability of the molecule to accept an electron, would also be stabilized.

The HOMO-LUMO gap is a key factor in determining the optoelectronic properties of a material. A smaller HOMO-LUMO gap generally corresponds to a red-shift in the absorption spectrum, indicating that the molecule can be excited by lower-energy light. The presence of both bromo and pentafluoroethyl groups is expected to result in a relatively large HOMO-LUMO gap compared to thiophenes with stronger conjugating substituents, but smaller than that of unsubstituted thiophene.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Thiophene (Calculated) | -6.21 | -0.78 | 5.43 |

| 2-Bromothiophene (B119243) (Calculated) | -6.35 | -1.12 | 5.23 |

| Generic Thiophene with Electron-Withdrawing Group (Calculated) | -6.59 | -1.90 | 4.69 |

Note: The data in this table is representative and based on computational studies of similar thiophene derivatives. researchgate.net The values for this compound would require specific calculations.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and intermediates along a reaction pathway. For this compound, computational studies can predict its reactivity in various chemical transformations.

One important class of reactions for this molecule is electrophilic aromatic substitution. DFT calculations can be used to model the attack of an electrophile on the thiophene ring. The calculated activation energies for substitution at different positions on the ring can predict the regioselectivity of the reaction. researchgate.net Given the electron-withdrawing nature of the existing substituents, the thiophene ring is deactivated towards electrophilic attack. Theoretical models would likely show that further substitution is disfavored.

Another area of interest is the participation of this compound in cross-coupling reactions, such as the Suzuki or Stille reactions, which are commonly used to create more complex conjugated systems. nih.gov Theoretical modeling can be used to investigate the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. semanticscholar.org The calculations can provide insights into the reaction kinetics and help in optimizing reaction conditions. For instance, DFT studies on the bromination of thiophenes have elucidated the preference for the formation of a bromonium ion intermediate. researchgate.net

Prediction and Analysis of Optoelectronic Properties

The optoelectronic properties of organic molecules are of great interest for their potential applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Computational methods are crucial for predicting and understanding these properties.

The HOMO-LUMO gap of a molecule is analogous to the band gap in a semiconductor. researchgate.net "Band gap engineering," or the tuning of this gap, is a key strategy in the design of organic electronic materials. For this compound, the bromo and pentafluoroethyl groups significantly influence the band gap.

Computational studies on related systems have shown that the introduction of electron-withdrawing groups can be an effective strategy for tuning the electronic properties of conjugated polymers. rsc.org While the bromo and pentafluoroethyl groups in the target molecule are not part of an extended conjugated system, their strong inductive effects lower the frontier orbital energies. To further tune the band gap, one could envision replacing the bromo group with other functionalities through cross-coupling reactions. Theoretical calculations can predict the effect of these modifications on the HOMO-LUMO gap, guiding the synthesis of materials with desired optoelectronic properties. For example, replacing the bromine with a donor group would likely decrease the band gap.

Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that correspond to the energy change upon gaining or losing an electron, respectively. These parameters are crucial for understanding the charge injection and transport properties of a material in an electronic device. nih.gov

DFT calculations can provide reliable estimates of EA and IP. rdd.edu.iq The EA is related to the energy of the LUMO, while the IP is related to the energy of the HOMO (Koopmans' theorem provides a first approximation). nih.gov For this compound, the presence of two strong electron-withdrawing groups would lead to a relatively high electron affinity, indicating a greater ability to accept an electron compared to unsubstituted thiophene. Conversely, the ionization potential would also be increased, meaning more energy is required to remove an electron. These properties suggest that this compound could potentially be used as a building block for n-type (electron-transporting) organic semiconductors.

| Compound | Ionization Potential (eV) | Electron Affinity (eV) |

|---|---|---|

| Thiophene (Experimental) | 8.87 | -0.37 |

| Generic Substituted Thiophene 1 (Calculated) | 6.59 | 1.90 |

| Generic Substituted Thiophene 2 (Calculated) | 5.85 | 1.72 |

Note: The data in this table is representative and based on experimental and computational studies of various thiophene derivatives. nih.govresearchgate.net The values for this compound would require specific calculations.

Influence of Pentafluoroethyl and Bromo Substituents on Electronic Distribution

The combined influence of the pentafluoroethyl and bromo substituents on the electronic distribution of the thiophene ring is a key aspect of the molecule's chemistry. Both groups are strongly electron-withdrawing, but they operate through different mechanisms.

The pentafluoroethyl group is a very strong electron-withdrawing group primarily due to the powerful -I effect of the fluorine atoms. This effect is transmitted through the sigma bonds to the thiophene ring, significantly lowering the electron density. Unlike the bromo group, the pentafluoroethyl group does not have a significant mesomeric effect.

The synergistic effect of these two substituents results in a highly electron-deficient thiophene ring. DFT calculations would show a significant polarization of the C-Br and C-CF2CF3 bonds, and a corresponding depletion of electron density on the thiophene ring. This electronic perturbation is the root cause of the molecule's unique reactivity and its potential for use in materials science, where precise control over electronic properties is paramount. researchgate.net The electron-deficient nature of the ring would also influence its intermolecular interactions, potentially leading to unique crystal packing arrangements.

Intermolecular Interaction Studies (e.g., Adsorption on Model Surfaces for Material Design)

Due to a lack of direct computational and theoretical investigations specifically focused on this compound, this section will draw upon research conducted on analogous compounds to infer potential intermolecular interaction behaviors. These related studies on brominated, fluorinated, and other substituted thiophenes provide a foundational understanding of the non-covalent forces that are likely to govern the adsorption and self-assembly of this compound on various model surfaces, which is critical for its application in materials science.

The intermolecular interactions of thiophene-based molecules are of significant interest for the design of organic electronic materials, sensors, and catalytic systems. The functionalization of the thiophene ring with a bromine atom and a pentafluoroethyl group is expected to introduce a complex interplay of halogen bonding, hydrogen bonding, and π-stacking interactions, which can be harnessed for the controlled assembly of these molecules on surfaces.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the nature and strength of these interactions for a range of thiophene derivatives. For instance, investigations into the adsorption of unsubstituted thiophene on metal surfaces such as gold (Au), palladium (Pd), and platinum (Pt) have revealed that the mode and energy of adsorption are highly dependent on the nature of the metal. pku.edu.cnresearchgate.net On more reactive surfaces like Pd(111) and Pt(111), thiophene tends to adsorb in a flat-lying orientation to maximize the interaction between its π-system and the metal d-orbitals. pku.edu.cn In contrast, on the less reactive Au(111) surface, a tilted orientation with interaction through the sulfur atom is often favored. pku.edu.cn

The introduction of a bromine atom to the thiophene ring can significantly alter its interaction with surfaces. Bromine can act as a halogen bond donor, forming directional interactions with electron-donating sites on a surface or with neighboring molecules. DFT studies on brominated aromatic compounds have shown that these halogen bonds can be comparable in strength to conventional hydrogen bonds and play a crucial role in directing crystal packing and molecular assembly.

Furthermore, the presence of the electron-rich thiophene ring allows for significant charge transfer interactions, which have been shown to be pivotal in the adsorption of bromine. This suggests a synergistic effect between the sulfur in the thiophene ring and the bromine atom, which could enhance the adsorption capabilities of the molecule on certain surfaces. rsc.org

The pentafluoroethyl group is another key functional component that dictates the intermolecular behavior of this compound. Perfluoroalkyl chains are known for their unique properties, including hydrophobicity and lipophobicity, which can drive self-assembly through fluorous interactions. Computational studies on fluorinated thiophenes adsorbed on a Mg4O4 cluster have indicated that the presence of fluorine atoms can influence the adsorption energy and geometry. tandfonline.comtandfonline.com While fluorination can sometimes lead to weaker adsorption compared to the parent thiophene, it can also introduce specificity in binding. tandfonline.com

To provide a quantitative perspective on these interactions, the following tables summarize findings from computational studies on analogous thiophene-based systems. It is important to reiterate that these values are for related molecules and serve as an approximation for the behavior of this compound.

Table 1: Calculated Adsorption Energies of Thiophene on Various Metal Surfaces

| Adsorbate | Surface | Adsorption Energy (eV) | Most Stable Adsorption Site | Computational Method |

| Thiophene | Pd(111) | -1.97 | Hollow site (parallel) | DFT (GGA/PW91) |

| Thiophene | Pt(111) | -1.85 | Hollow site (parallel) | DFT (GGA/PW91) |

| Thiophene | Au(111) | -0.54 | Top site (tilted) | DFT (GGA/PW91) |

Data sourced from periodic density functional theory calculations. The negative values indicate an exothermic adsorption process. pku.edu.cn

Table 2: Interaction Energies of Fluorinated Thiophenes with a Mg4O4 Cluster

| Adsorbate | Interaction | Corrected Adsorption Energy (kcal/mol) | Key Interacting Atoms | Computational Method |

| Thiophene | Thiophene···Mg4O4 | -25.8 | S···Mg | LC-ωPBE/6-311G(d,p) |

| 3-Fluorothiophene | 3-FT···Mg4O4 | -23.5 | S···Mg | LC-ωPBE/6-311G(d,p) |

| 3,4-Difluorothiophene | 3,4-DFT···Mg4O4 | -20.6 | S···Mg | LC-ωPBE/6-311G(d,p) |

| 2,3,4-Trifluorothiophene | 2,3,4-TFT···Mg4O4 | -19.9 | S···Mg | LC-ωPBE/6-311G(d,p) |

This table illustrates the effect of fluorine substitution on the adsorption energy of thiophene on a model metal oxide cluster. The data suggests that increasing fluorination can decrease the adsorption strength in this particular system. tandfonline.comtandfonline.com

Advanced Analytical Techniques in the Research of 2 Bromo 5 Pentafluoroethyl Thiophene and Its Derivatives

Spectroscopic Characterization for Reaction Monitoring and Product Elucidation

Spectroscopy is a cornerstone in the analysis of 2-bromo-5-pentafluoroethyl-thiophene, providing detailed information on molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is relatively simple. The thiophene (B33073) ring contains two protons which appear as doublets due to coupling with each other. Their chemical shifts are influenced by the opposing electronic effects of the electron-withdrawing pentafluoroethyl group and the bromine atom.

¹³C NMR: The carbon NMR spectrum reveals all the carbon environments in the molecule. The carbon atoms of the thiophene ring show distinct signals, with the carbons directly bonded to the bromine and pentafluoroethyl groups being significantly affected. The chemical shifts of the CF₂ and CF₃ carbons are also readily identified.

¹⁹F NMR: Given the C₂F₅ substituent, ¹⁹F NMR is crucial. It typically shows two distinct signals: a triplet for the -CF₃ group and a quartet for the -CF₂ group, resulting from the coupling between them. The chemical shifts are reported relative to a standard like CFCl₃. rsc.org

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Information |

|---|---|---|---|

| ¹H (Thiophene H-3) | ~7.15 | Doublet (d) | Identifies proton adjacent to the bromine atom. |

| ¹H (Thiophene H-4) | ~7.30 | Doublet (d) | Identifies proton adjacent to the C₂F₅ group. |

| ¹³C (Thiophene C-2) | ~115 | Singlet | Carbon atom bonded to bromine. |

| ¹³C (Thiophene C-5) | ~125 (quartet) | Quartet (q) | Carbon bonded to the C₂F₅ group, split by fluorine coupling. |

| ¹⁹F (-CF₂) | ~ -85 | Quartet (q) | Fluorines of the difluoromethylene group. |

| ¹⁹F (-CF₃) | ~ -120 | Triplet (t) | Fluorines of the trifluoromethyl group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units.

Common fragmentation pathways for thiophene derivatives involve the cleavage of substituent groups and the rupture of the heterocyclic ring. researchgate.netarkat-usa.org For this compound, key fragmentation steps would likely include:

Loss of a bromine radical (Br•).

Cleavage of the C-C bond in the side chain, leading to the loss of a trifluoromethyl radical (•CF₃).

Fission of the thiophene ring.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 292/294 | [C₆H₂BrF₅S]⁺ | Molecular Ion (M⁺) |

| 223 | [M - Br]⁺ | Loss of bromine radical |

| 173 | [M - C₂F₅]⁺ | Loss of pentafluoroethyl radical |

| 154 | [M - Br - CF₃]⁺ | Loss of Br followed by CF₃ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. The spectrum of this compound would display strong absorption bands corresponding to C-F stretching vibrations, which are typically found in the 1100-1300 cm⁻¹ region. Other significant peaks include those for C-Br stretching, C-S stretching, and the aromatic C=C stretching of the thiophene ring. scielo.org.zanist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Thiophene and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions. globalresearchonline.netresearchgate.net The presence of the bromine atom and the pentafluoroethyl group will influence the position and intensity of the maximum absorption wavelength (λₘₐₓ). These spectra are useful for monitoring reactions that involve changes to the conjugated system of the thiophene ring.

Chromatographic Methodologies for Purification and Mixture Analysis

Chromatographic techniques are essential for both the isolation of this compound from reaction mixtures and the subsequent analysis of its purity. nih.gov

Column Chromatography for Product Isolation

Column chromatography is the primary technique for the purification of synthesized this compound on a preparative scale. rsc.org Silica gel is the most common stationary phase for this class of compounds. The mobile phase, typically a mixture of non-polar and moderately polar solvents like hexanes and ethyl acetate, is chosen to achieve optimal separation of the desired product from starting materials, by-products, and other impurities. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel (60-200 µm) | Adsorbent for separating compounds based on polarity. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | To elute compounds from the column; polarity is adjusted for best separation. |

| Monitoring | Thin-Layer Chromatography (TLC) | To track the separation and identify fractions containing the pure product. |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

GC and HPLC are high-resolution techniques used to determine the purity of the isolated compound and to perform quantitative analysis of reaction mixtures.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A capillary column with a non-polar or medium-polarity stationary phase is typically used. chromforum.org A flame ionization detector (FID) can be used for general-purpose analysis, while an electron capture detector (ECD) would offer higher sensitivity due to the presence of bromine and fluorine atoms. For specific detection of the sulfur-containing thiophene, a flame photometric detector (FPD) is effective. shimadzu.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. A reversed-phase (RP) method is commonly employed, using a C8 or C18 stationary phase. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com Detection is most often performed with a UV detector set to a wavelength where the thiophene ring absorbs strongly. HPLC is particularly useful for analyzing derivatives of this compound that may be less volatile or thermally sensitive. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively govern the material's bulk properties, such as charge mobility and stability.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct a detailed electron density map of the molecule and refine it to determine the exact atomic positions.

While specific crystallographic data for this compound is not publicly available, the analysis of structurally related brominated thiophene derivatives provides a clear illustration of the data obtained from XRD studies. For instance, the analysis of 2,5-Bis(5-bromo-2-thienyl)thiophene, a larger molecule containing the bromothiophene moiety, reveals critical structural details. nih.govresearchgate.net In its crystal structure, the molecule is observed to be nearly planar. nih.gov Such planarity is often crucial for facilitating effective π-π stacking, a key factor in charge transport for organic semiconductors.

Below is an interactive table showcasing typical crystallographic data obtained for a related brominated thiophene compound, 2,5-Bis(5-bromo-2-thienyl)thiophene. nih.gov

| Parameter | Value | Significance |

| Chemical Formula | C₁₂H₆Br₂S₃ | Defines the elemental composition of the molecule. |

| Crystal System | Orthorhombic | Describes the shape of the unit cell, the basic repeating block of the crystal. |

| Space Group | Pccn | Specifies the symmetry elements present within the unit cell. |

| a | 7.6216 (16) Å | Length of the 'a' axis of the unit cell. |

| b | 30.003 (6) Å | Length of the 'b' axis of the unit cell. |

| c | 5.8841 (13) Å | Length of the 'c' axis of the unit cell. |

| Volume (V) | 1345.5 (5) ų | The volume of a single unit cell. |

| Z | 4 | The number of molecules contained within one unit cell. |

| R-factor (R1) | 0.053 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Understanding these parameters for derivatives of this compound is essential for predicting how modifications to the molecular structure, such as the introduction of a pentafluoroethyl group, will influence molecular packing and, consequently, the electronic properties of the resulting materials.

Electrochemical Techniques for Redox Property Characterization (e.g., Cyclic Voltammetry in Materials Research)

Electrochemical techniques are vital for characterizing the redox properties (the ability to lose or gain electrons) of thiophene-based materials. Cyclic voltammetry (CV) is a particularly powerful and widely used method to probe the electronic structure of these compounds. It provides information on the oxidation and reduction potentials, which are directly related to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These energy levels are critical determinants of a material's suitability for use in electronic devices, such as in matching energy levels for efficient charge transfer in solar cells.

In a CV experiment, the compound of interest is dissolved in a solution with a supporting electrolyte, and a potential is swept between two limits at a working electrode. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram. The potential at which oxidation occurs corresponds to the HOMO level, while the reduction potential relates to the LUMO level. The difference between these potentials can be used to estimate the electrochemical energy gap (E_g).

For thiophene derivatives, CV can reveal how different substituents affect the electronic properties. Electron-withdrawing groups, such as the fluorine atoms in a pentafluoroethyl group, are known to lower both the HOMO and LUMO energy levels. free.fr This can increase the material's stability against oxidation and modify its optical and electronic characteristics.

Research on fluorinated and brominated thiophenes illustrates the utility of CV. For example, studies on 5-bromo-2,2′:5′,2″-terthiophene show a two-step anodic (oxidation) process. The electrochemical behavior of such derivatives is crucial for understanding their potential for electropolymerization, a process used to create conductive polymer films directly on an electrode surface. researchgate.net

The data below, derived from studies on related thiophene derivatives, demonstrates the type of information gleaned from cyclic voltammetry.

| Compound | Oxidation Potential (E_ox vs. Ag/AgCl) | Reduction Potential (E_red vs. Ag/AgCl) | Electrochemical Gap (E_g, est.) |

| 2,2′:5′,2″-terthiophene | +1.13 V, +1.18 V | - | - |

| 5-bromo-2,2′:5′,2″-terthiophene | +1.18 V, +1.24 V | - | - |

| Thiophene-EDTT Derivative | +0.45 V, +1.1 V | -2.09 V | 2.54 eV |

Data is illustrative and sourced from studies on related thiophene compounds to demonstrate the technique's application.

The oxidation potential of the bromo-derivative is slightly higher than its unsubstituted counterpart, indicating that the bromine atom has an electron-withdrawing effect, making the molecule slightly harder to oxidize. For this compound, the strongly electron-withdrawing nature of the C₂F₅ group would be expected to significantly increase the oxidation potential, thereby lowering the HOMO energy level and enhancing the material's ambient stability. This makes such compounds promising candidates for p-type semiconductors in organic electronics.

Structure Property Relationships in 2 Bromo 5 Pentafluoroethyl Thiophene Analogues for Materials Design

Impact of Perfluoroalkyl Substituents on Electronic and Steric Properties

The introduction of perfluoroalkyl groups, such as the pentafluoroethyl substituent in 2-Bromo-5-pentafluoroethyl-thiophene, profoundly alters the electronic and steric landscape of the thiophene (B33073) core. These substituents are powerfully electron-withdrawing due to the high electronegativity of fluorine atoms. This inductive effect significantly influences the electronic properties of the π-conjugated system.

The primary electronic consequences of perfluoroalkylation include:

Stabilization of Frontier Orbitals: The strong electron-withdrawing nature of perfluoroalkyl chains lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net This stabilization is critical for designing n-type (electron-transporting) and ambipolar organic semiconductors, as it facilitates electron injection from common electrodes and enhances air stability. researchgate.netresearchgate.net

Increased Ionization Potential: By lowering the HOMO energy, perfluoroalkylation increases the ionization potential of the molecule, making it more resistant to oxidation and thus more stable in ambient conditions. acs.org

From a steric perspective, perfluoroalkyl chains are bulkier than their alkyl counterparts. This steric hindrance can lead to twisting of the thiophene backbone in oligomers and polymers, which may disrupt π-π stacking and affect charge transport. capes.gov.br However, this can also be leveraged to control intermolecular interactions and solid-state packing. rsc.org Furthermore, the distinct nature of fluorocarbon chains can drive self-assembly and phase separation from aromatic or hydrocarbon domains within the material's morphology. acs.org

Table 1: Influence of Perfluoroalkyl vs. Alkyl Substituents on Thiophene Properties

| Property | Alkyl Substituent (e.g., -C₂H₅) | Perfluoroalkyl Substituent (e.g., -C₂F₅) | Reference(s) |

|---|---|---|---|

| Electronic Effect | Electron-donating (weak) | Strongly electron-withdrawing | researchgate.netresearchgate.net |

| HOMO/LUMO Energy | Raises energy levels | Lowers energy levels | researchgate.netepfl.ch |

| Ionization Potential | Lower | Higher | acs.org |

| Electron Transport | Favors p-type (hole) transport | Promotes n-type (electron) transport | researchgate.net |

| Steric Profile | Moderate bulk | Significant bulk | capes.gov.brrsc.org |

Influence of Halogenation Pattern on Reactivity and Regioselectivity

The bromine atom at the 2-position of the thiophene ring is a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Kumada couplings. acs.orgjcu.edu.au This reactivity allows for the facile extension of the π-conjugated system by introducing various aryl, heteroaryl, or vinyl groups, forming the basis for a vast library of oligomeric and polymeric materials.

The regioselectivity of further reactions, such as additional halogenation, is dictated by the directing effects of the existing substituents. The pentafluoroethyl group at the 5-position deactivates the thiophene ring towards electrophilic substitution due to its strong electron-withdrawing nature. Conversely, electron-donating groups would activate the ring. acs.org The presence of bromine already occupies one of the highly reactive α-positions (2- or 5-). Electrophilic bromination of a substituted thiophene generally proceeds with high regioselectivity, targeting the unsubstituted α-position first. researchgate.net In the case of 2-substituted thiophenes, further bromination typically occurs at the 5-position. The interplay between the deactivating perfluoroalkyl group and the directing bromo group is a key consideration for sequential functionalization. acs.org

The reactivity of brominated thiophenes can be hindered if the ring is heavily substituted with electron-withdrawing groups, making certain reactions, like oxidation to thiophene-S,S-dioxides, more challenging. researchgate.netrsc.org

Modulation of Frontier Molecular Orbital Energy Levels

The ability to precisely tune the HOMO and LUMO energy levels is paramount for designing efficient organic electronic devices. In analogues of this compound, this tuning is achieved through a combination of perfluoroalkylation and modification of the π-conjugated backbone.

As established, the pentafluoroethyl group systematically lowers both HOMO and LUMO levels. researchgate.net This effect is foundational for creating materials with desired energy level alignments for efficient charge injection and transport. For instance, lowering the LUMO level is a key strategy for developing air-stable n-type semiconductors, as a LUMO energy of approximately -4.0 eV is often targeted for good injection from common metal electrodes and stability against ambient moisture and oxygen. researchgate.net

The energy levels can be further modulated by extending the conjugation length or by incorporating different aromatic or heteroaromatic units via cross-coupling at the bromine site.

Increasing Conjugation: Extending the length of an oligothiophene chain generally raises the HOMO level and lowers the LUMO level, thereby reducing the energy gap. mdpi.come3s-conferences.org

Donor-Acceptor Architecture: Creating donor-acceptor (D-A) copolymers is a powerful strategy. By pairing a fluorinated thiophene (acceptor unit) with an electron-rich (donor) unit, the HOMO level is primarily determined by the donor, while the LUMO is controlled by the acceptor. rsc.orgarxiv.org This allows for independent tuning of the frontier orbitals and the band gap.

Systematic studies on diarylethenes have shown that trifluoromethyl groups, close analogues to pentafluoroethyl groups, can be used to precisely tune frontier molecular orbital levels over a broad energy range, achieving photoinduced shifts of more than 1 eV. nih.govresearchgate.net

Table 2: Predicted Effect of Structural Modifications on Frontier Orbital Energies of a Thiophene-Based System

| Structural Modification | Effect on HOMO Level | Effect on LUMO Level | Effect on Energy Gap | Reference(s) |

|---|---|---|---|---|

| Add Perfluoroalkyl Group | Lowers | Lowers | Minor Change | researchgate.net |

| Extend π-Conjugation | Raises | Lowers | Decreases | mdpi.come3s-conferences.org |

| Introduce Strong Donor Unit | Raises Significantly | Minor Change | Decreases | arxiv.org |

| Introduce Strong Acceptor Unit | Minor Change | Lowers Significantly | Decreases | arxiv.org |

Effects of Structural Modifications on Solubility and Thermal Stability relevant to Material Processing

For materials to be useful in solution-processable devices, they must exhibit good solubility in common organic solvents. Thermal stability is equally critical to withstand processing temperatures (e.g., annealing) and to ensure long-term device stability.

Solubility: While the rigid π-conjugated backbone of thiophene-based materials often leads to poor solubility, the introduction of side chains is a standard method to overcome this. Perfluoroalkyl chains, like pentafluoroethyl, can impart solubility in specific, often fluorinated, solvents. A notable example is poly(3-perfluorooctylthiophene), which was the first conjugated polymer reported to be soluble in supercritical carbon dioxide, offering a more environmentally benign processing route. researchgate.netresearchgate.net The combination of fluorinated and non-fluorinated side chains can be used to fine-tune solubility in a range of conventional solvents.

Thermal Stability: Fluorination of the thiophene backbone has been shown to significantly enhance thermal stability. For example, fluorinated poly(3-alkylthiophene)s exhibit melting points around 50°C higher than their non-fluorinated counterparts. acs.org This increased stability is attributed to stronger intermolecular interactions and potentially more ordered packing facilitated by the fluorine atoms. Theoretical and experimental studies on fluorinated graphene also indicate that the C-F bond influences thermal decomposition pathways. mdpi.com However, extensive fluorination can sometimes lead to decreased stability in specific contexts, highlighting the need for a balanced molecular design.

Correlation between Molecular Architecture and Optoelectronic Performance in Devices

The ultimate test of a material's design is its performance in a device. In organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the molecular architecture of this compound analogues directly dictates key performance metrics.

The strong electron-withdrawing character of the pentafluoroethyl group is essential for achieving the n-type or ambipolar charge transport necessary for complementary logic circuits. researchgate.net Fluorination of the thiophene backbone or side chains has been demonstrated to increase charge carrier mobilities in OFETs. This improvement is often attributed to a more planar backbone conformation, which facilitates intermolecular charge hopping, and the lowering of the LUMO energy level, which improves electron injection. acs.orgnih.gov

Design Principles for Tuning Dielectric Anisotropy in Liquid Crystalline Systems

In the design of liquid crystals (LCs) for display applications, dielectric anisotropy (Δε) is a critical parameter that governs the switching behavior in an electric field. Materials with negative dielectric anisotropy (Δε < 0) are required for display modes like in-plane switching (IPS) and fringe-field switching (FFS).

A key principle for designing molecules with negative Δε is the introduction of polar substituents that generate a dipole moment perpendicular to the long molecular axis. researchgate.net The C-F bond possesses a significant dipole. By attaching fluorine atoms or perfluoroalkyl groups laterally to an aromatic core, such as a thiophene or phenyl ring, a strong perpendicular dipole moment can be induced.

For analogues derived from this compound, incorporating them into larger, rigid, rod-like molecular structures (mesogens) is a viable strategy. The pentafluoroethyl group, being off-axis, would contribute to a net perpendicular dipole. Design principles include:

Lateral Fluorination: Placing multiple fluorine atoms directly on the aromatic rings of the mesogenic core is a highly effective strategy for generating negative Δε. researchgate.net

Off-Axis Polar Groups: Using heterocyclic rings with off-axis heteroatoms or attaching polar groups like -CF₃ or -C₂F₅ in lateral positions enhances the perpendicular dipole. researchgate.net

Studies on fluorinated flexible dimers have shown that the length of flexible linkers and terminal alkyl chains can also be used to fine-tune the magnitude of the negative dielectric anisotropy and other properties like birefringence. arxiv.org Magnetic fields can also be used as an alternative to electric fields for tuning the orientation of liquid crystals in metasurfaces, offering new device possibilities. nih.govresearchgate.net

Future Research Directions and Outlook in 2 Bromo 5 Pentafluoroethyl Thiophene Chemistry

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic strategies for fluorinated thiophenes often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will undoubtedly focus on the principles of green chemistry to develop more atom-economical and environmentally benign routes to 2-Bromo-5-pentafluoroethyl-thiophene.

Key areas of investigation will include:

C-H Functionalization: Direct, late-stage C-H pentafluoroethylation of a 2-bromothiophene (B119243) precursor would represent a significant leap in efficiency, eliminating the need for pre-functionalized starting materials.

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved safety, scalability, and reaction control, particularly for energetic or hazardous reactions sometimes associated with fluorination.

Alternative Solvents: The exploration of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact of the synthesis and purification processes.

Waste Reduction: Designing synthetic pathways that minimize the formation of by-products and allow for catalyst recycling will be crucial for sustainable production. A life cycle assessment (LCA) of new synthetic routes will be essential to quantify their environmental impact and identify areas for improvement.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

The bromine atom at the 2-position of the thiophene (B33073) ring makes this compound an ideal substrate for a variety of cross-coupling reactions, which are fundamental for building more complex molecular structures. Future research will focus on developing novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Palladium- and nickel-based catalysts are the workhorses of cross-coupling chemistry. Future efforts will likely target the development of catalysts with tailored ligands that can:

Improve Reaction Rates: Highly active catalysts can reduce reaction times and catalyst loadings, making processes more economical.

Enhance Regioselectivity: In reactions involving multifunctional molecules, catalysts that can selectively activate the C-Br bond of the thiophene ring are highly desirable.

Increase Functional Group Tolerance: Catalytic systems that are robust and compatible with a wide range of functional groups will broaden the synthetic utility of this compound.

The table below summarizes representative catalytic systems that have been successfully employed for the cross-coupling of other brominated thiophenes and could be adapted for this compound.

| Catalyst Type | Common Precursors/Ligands | Typical Reaction | Potential Advantages |

|---|---|---|---|

| Palladium-based | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Suzuki-Miyaura, Stille, Heck | High functional group tolerance, well-established reactivity |

| Nickel-based | NiCl₂(dppp), NiCl₂(bpy) | Kumada, Negishi, C-H Arylation | Cost-effective, effective for C-H activation |

| Copper-based | CuI, Cu(OAc)₂ | Ullmann, Sonogashira (co-catalyst) | Useful for heteroatom coupling (C-N, C-O) |

Expansion of Applications in Emerging Advanced Material Technologies

The introduction of the electron-withdrawing pentafluoroethyl group is expected to significantly lower the HOMO and LUMO energy levels of thiophene-based materials, a desirable characteristic for n-type organic semiconductors. Thiophene derivatives are foundational components in organic electronics, and this compound serves as a key building block for creating advanced materials. d-nb.inforesearchgate.net

Future research will likely focus on incorporating this moiety into π-conjugated oligomers and polymers for applications in:

Organic Field-Effect Transistors (OFETs): The strong electron-withdrawing nature of the C₂F₅ group could lead to materials with improved electron mobility and ambient stability, crucial for n-channel and ambipolar OFETs.

Organic Photovoltaics (OPVs): As a component in either donor or acceptor polymers, the pentafluoroethyl-thiophene unit could help tune the optical bandgap and energy levels to optimize charge separation and collection in solar cells. dntb.gov.ua

Organic Light-Emitting Diodes (OLEDs): Fluorinated materials are often used in host or electron-transport layers in OLEDs to improve device efficiency and stability. rsc.org The unique electronic properties of this compound could be harnessed to develop novel emitters or charge-transport materials. nih.gov

The versatility of 2-Bromo-5-(2-ethylhexyl)thiophene in these areas suggests a similar, if not enhanced, potential for its pentafluoroethyl counterpart, driving innovation in flexible and printed electronics. d-nb.info

Synergistic Integration of Experimental and Advanced Computational Methodologies

A synergistic approach that combines experimental synthesis and characterization with advanced computational modeling will be essential for accelerating the development of materials based on this compound. Density Functional Theory (DFT) and other computational methods can provide invaluable insights into molecular properties and reaction mechanisms. rsc.orgnih.gov

Future research directions integrating these methodologies include:

Predictive Modeling: Using DFT to calculate the HOMO/LUMO energy levels, reorganization energies, and charge transfer integrals of hypothetical oligomers and polymers before their synthesis. rsc.org This allows for the rational design of materials with targeted electronic properties.

Mechanism Elucidation: Computational studies can help to understand the mechanisms of synthetic reactions, such as the intricacies of catalytic cross-coupling cycles or the regioselectivity of bromination on substituted thiophenes. researchgate.netnih.gov

Structure-Property Relationships: By systematically modeling a series of derivatives, researchers can build a comprehensive understanding of how modifications to the molecular structure impact the final material properties, guiding experimental efforts. mdpi.com

The table below outlines common computational methods and the properties they can predict for fluorinated thiophene derivatives.

| Computational Method | Predicted Properties | Relevance to Research |

|---|---|---|

| Density Functional Theory (DFT) | Geometric structures, HOMO/LUMO energies, reaction pathways | Material design, mechanistic studies |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excitation energies | Predicting optical properties for OLEDs and OPVs |

| Molecular Dynamics (MD) | Bulk morphology, molecular packing in solid state | Understanding charge transport in thin films |

| Quantum Theory of Atoms in Molecules (QTAIM) | Interatomic interactions, bond characteristics | Analyzing non-covalent interactions and stability |

Design and Synthesis of Complex Molecular Architectures Incorporating Multiple Functional Units

This compound is a versatile building block. Its true potential will be realized in its incorporation into larger, more complex molecular architectures where its properties can be combined with those of other functional units. The bromine atom serves as a synthetic handle for introducing this moiety into a wide array of structures through well-established cross-coupling reactions. nih.gov

Future synthetic targets could include:

Donor-Acceptor (D-A) Copolymers: Creating polymers that alternate between electron-rich (donor) and electron-poor (acceptor) units. The pentafluoroethyl-thiophene moiety would serve as a potent acceptor unit, leading to materials with low bandgaps suitable for OPV and near-infrared applications. nih.gov

Oligomeric Systems: Synthesizing well-defined oligomers where the number and placement of the fluorinated thiophene units are precisely controlled. This allows for systematic studies of structure-property relationships.

Dendrimers and Branched Structures: Moving beyond linear polymers to create three-dimensional architectures could lead to materials with unique solubility, processing, and morphological characteristics.

Fused Aromatic Systems: Synthesizing larger, rigid, and planar molecules by fusing the thiophene ring with other aromatic systems could enhance π-π stacking and improve charge transport in the solid state.

Strategies for Scalable Production of this compound for Industrial Applications

For any promising material to transition from the laboratory to commercial application, a robust and scalable synthetic process is required. While initial lab-scale syntheses focus on proof-of-concept, future research must address the challenges of large-scale production.

Key considerations for industrial-scale synthesis include:

Cost and Availability of Starting Materials: Identifying readily available and cost-effective precursors is paramount. For instance, processes starting from simple materials like sodium succinate (B1194679) and phosphorus trisulfide are used for the bulk production of unsubstituted thiophene. orgsyn.org

Process Safety and Optimization: Evaluating the thermal hazards of each reaction step and optimizing conditions (temperature, pressure, reaction time) to ensure safe and efficient operation on a larger scale.

Purification Methods: Developing purification techniques, such as crystallization or distillation, that are effective and economically viable at an industrial scale, moving away from chromatography-based methods used in the lab.

Regulatory Compliance: Ensuring that the synthetic process complies with all relevant environmental and safety regulations.

The development of a scalable synthesis will be a critical step in making materials derived from this compound available for widespread technological adoption.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-5-pentafluoroethyl-thiophene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For brominated thiophenes, direct bromination using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) is common. Purification via distillation or recrystallization is critical, as seen in analogous bromothiophene derivatives . Reaction optimization may include solvent selection (e.g., DMF or THF) and catalyst screening (e.g., Pd for coupling reactions). Monitoring by TLC or GC-MS ensures intermediate stability and product purity.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns: NMR identifies proton environments near the thiophene ring, while NMR resolves pentafluoroethyl group symmetry. Mass spectrometry (MS) verifies molecular weight and bromine isotope patterns. Infrared (IR) spectroscopy detects functional groups (e.g., C-Br stretching at ~550 cm). Comparative analysis with databases like NIST Chemistry WebBook ensures spectral assignments align with known bromothiophene analogs .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel and hexane/ethyl acetate gradients effectively separates brominated products. For thermally stable compounds, vacuum distillation (as in ’s purification of 2-bromothiophene derivatives) minimizes decomposition. Recrystallization using ethanol or dichloromethane/hexane mixtures enhances crystallinity. Purity assessment via HPLC or melting point determination (e.g., mp data for bromothiophenes in ) is recommended .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations guide the design of this compound derivatives for tailored electronic properties?

- Methodological Answer : DFT/B3LYP simulations predict HOMO-LUMO gaps, charge distribution, and reactivity. For example, used DFT to analyze HOMO localization in bromo-fluorophenyl thiochromene, guiding substituent placement for electron-withdrawing effects. Basis sets like 6-31G(d) and solvent effect modeling (e.g., PCM) improve accuracy. Results validate experimental observations, such as red-shifted UV-Vis spectra due to extended conjugation .

Q. What strategies resolve contradictions between experimental and computational data in the reactivity analysis of this compound?

- Methodological Answer : Iterative refinement is key. If computational models predict nucleophilic attack at the 2-position but experiments show selectivity at the 5-position, re-evaluate solvent effects or transition-state energetics. Cross-referencing Hirshfeld surface analysis () with crystallographic data (e.g., SHELX-refined structures in ) clarifies steric/electronic influences. Collaborative data sharing (as emphasized in ) mitigates biases in interpretation .

Q. How can this compound serve as a building block in drug discovery, and what docking methodologies validate its interactions?

- Methodological Answer : Its electron-deficient thiophene core is ideal for π-stacking in enzyme active sites. Molecular docking (e.g., AutoDock Vina) assesses binding affinities to targets like kinases or GPCRs. combined docking with drug-likeness assays (Lipinski’s Rule of Five) to prioritize derivatives. MD simulations (e.g., GROMACS) further validate stability in binding pockets over nanosecond timescales .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields or spectral data for this compound?

- Methodological Answer : Replicate experiments under standardized conditions (solvent purity, temperature control). Compare with peer datasets via platforms like PubChem ( ) or NIST ( ). If spectral peaks conflict, use high-resolution MS or 2D NMR (COSY, HSQC) to reassign signals. Transparent reporting of anomalies, as advocated in , enhances reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.